Oryzalexin A

Description

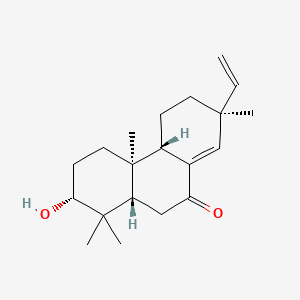

Oryzalexin A is a pimarane-type diterpenoid phytoalexin produced by rice (Oryza sativa) in response to pathogen attacks, such as infection by Magnaporthe oryzae (rice blast fungus) . Structurally, it is identified as 3-hydroxy-7-oxo-sandaracopimaradiene , featuring a tricyclic skeleton with hydroxyl and ketone functional groups critical for its bioactivity. This compound accumulates in rice tissues post-elicitation by pathogen-derived signals or abiotic stressors like UV radiation . Its biosynthesis involves cytochrome P450 (CYP) enzymes, including CYP76M8 and CYP76M6, which hydroxylate ent-sandaracopimaradiene at specific positions (C-7β and C-9β, respectively) to generate distinct oryzalexin derivatives .

Properties

CAS No. |

85394-31-6 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(2R,4aR,4bS,7S,10aS)-7-ethenyl-2-hydroxy-1,1,4a,7-tetramethyl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-9-one |

InChI |

InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16-17,22H,1,7-11H2,2-5H3/t14-,16-,17-,19-,20+/m1/s1 |

InChI Key |

QOWLIQGNZBOQNG-JECYIRHJSA-N |

SMILES |

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CC[C@H](C3(C)C)O)C)C=C |

Canonical SMILES |

CC1(C(CCC2(C1CC(=O)C3=CC(CCC32)(C)C=C)C)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Oryzalexin A belongs to a broader family of rice diterpenoid phytoalexins, including other oryzalexins (C, D, E, S), momilactones (A/B), and phytocassanes (A–E). Below is a detailed comparison:

Key Insights :

- Structural Divergence: this compound and D share a pimarane backbone but differ in oxidation states (C-7β hydroxylation in D vs. oxidation to a ketone in A). Oryzalexin S, a stemarane diterpenoid, requires hydroxylation at C-2α and C-19, distinguishing it from other oryzalexins .

- Enzymatic Specificity : CYP76M8 is pivotal for this compound/D biosynthesis, while CYP76M6 generates oryzalexin E . Momilactones rely on OsCPS4 and OsKSL4 in a conserved gene cluster, whereas phytocassanes depend on OsCPS2 .

- Subspecies Specificity : Oryzalexin S biosynthesis is restricted to japonica rice due to the subspecies-specific chromosome 7 gene cluster (c7BGC), absent in indica .

Functional and Ecological Roles

Key Insights :

- This compound and D exhibit complementary roles: A targets early spore germination, while D disrupts germ tube elongation .

- Momilactones and phytocassanes show broader activity, possibly due to their ability to induce systemic resistance via reactive oxygen species (ROS) .

Evolutionary and Agricultural Implications

- Gene Cluster Conservation : The chromosome 4 cluster (c4BGC) for momilactones is evolutionarily conserved, while the c7BGC for oryzalexin S is prone to subspecies-specific loss, reflecting divergent pathogen defense strategies .

- Biotechnological Potential: Engineering CYP76M8 or CYP71Z21/Z22 could enhance oryzalexin production, improving rice blast resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.